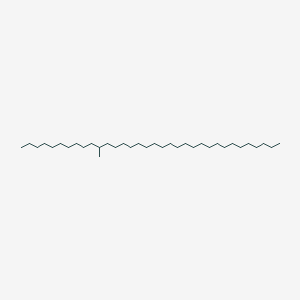
11-Methyltetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyltetratriacontane is a hydrocarbon with the molecular formula C35H72. It is a long-chain alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltetratriacontane typically involves the catalytic hydrogenation of long-chain alkenes or alkynes. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon. The process can be summarized as follows:
Hydrogenation of Alkenes/Alkynes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and hydrogenation processes. These methods allow for the large-scale production of the compound, which can then be purified through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
-
Oxidation
Reagents: Oxygen or ozone
Conditions: Elevated temperatures
Products: Carbon dioxide and water
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: UV light or heat
Products: Halogenated alkanes
Common Reagents and Conditions
Oxidation: Requires oxygen or ozone and elevated temperatures.
Substitution: Involves halogens and either UV light or heat to initiate the reaction.
Major Products
Oxidation: Carbon dioxide and water
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
11-Methyltetratriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, where it functions in chemical communication and species recognition.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes
Mecanismo De Acción
The mechanism of action of 11-Methyltetratriacontane in biological systems involves its interaction with the cuticular lipids of insects. It acts as a semiochemical, facilitating communication between individuals of the same species. The molecular targets include receptors on the insect’s antennae, which detect the presence of the hydrocarbon and trigger behavioral responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetratriacontane: Another long-chain alkane with a similar structure but a different position of the methyl group.
Tetratriacontane: A straight-chain alkane with no methyl substitution.
Uniqueness
11-Methyltetratriacontane is unique due to its specific methyl substitution, which influences its physical properties and biological activity. This substitution can affect the compound’s melting point, solubility, and interaction with biological membranes, making it distinct from other long-chain alkanes .
Propiedades
Número CAS |
73189-45-4 |
|---|---|
Fórmula molecular |
C35H72 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
11-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
Clave InChI |
VVIKPIJZNPIDJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


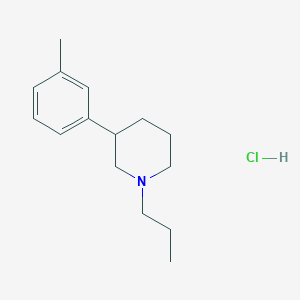
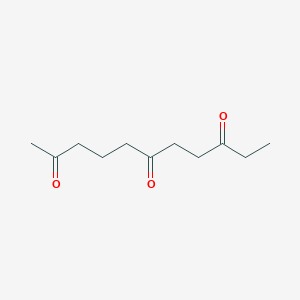

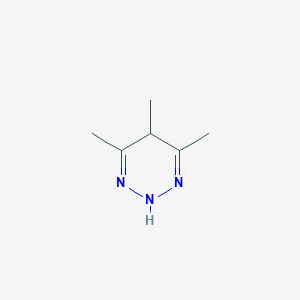
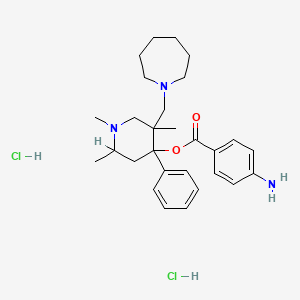
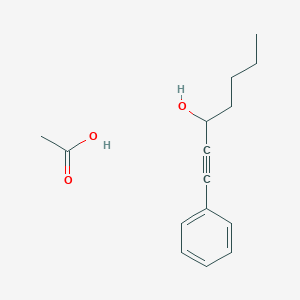
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)

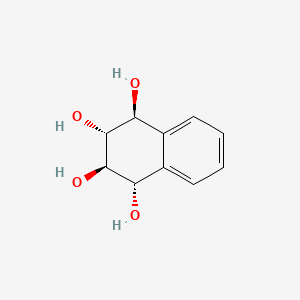
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
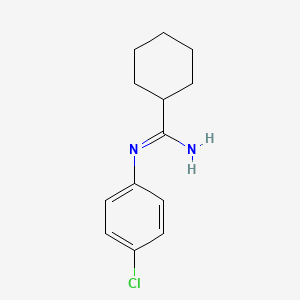
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

